

# Isobutyl angelate discovery and history

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## An In-depth Technical Guide to **Isobutyl Angelate**

This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of **isobutyl angelate**, tailored for researchers, scientists, and professionals in drug development.

## Discovery and History

The history of **isobutyl angelate** is intrinsically linked to its constituent acid, angelic acid. The story begins in the 19th century with the isolation of this organic acid from a plant long used in traditional medicine.

### The Discovery of Angelic Acid

In 1842, the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (*Angelica archangelica*)[1][2][3]. This discovery laid the groundwork for the later identification and synthesis of its various esters. Angelic acid is a monocarboxylic unsaturated organic acid and is the cis isomer of 2-methyl-2-butenic acid[2].

### **Isobutyl Angelate:** A Natural and Synthetic Ester

**Isobutyl angelate** is an ester formed from angelic acid and isobutyl alcohol[4][5]. While the specific date and individual credited with the first synthesis of **isobutyl angelate** are not prominently documented, its preparation follows from the established principles of esterification. It is recognized as a significant natural constituent of Roman chamomile (*Chamaemelum nobile* or *Anthemis nobilis*) essential oil[6][7][8][9]. In fact, esters of angelic and

tiglic acids are the principal components of this oil, which has a long history of use in herbal medicine[2]. **Isobutyl angelate** contributes to the characteristic fruity, chamomile-like aroma and is utilized in the flavor and fragrance industries[4][10][11].

## Physicochemical Properties

The physical and chemical properties of **isobutyl angelate** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub>	[4][10]
Molecular Weight	156.22 g/mol	[4][12]
IUPAC Name	2-methylpropyl (2Z)-2-methylbut-2-enoate	[12]
CAS Number	7779-81-9	[4][12]
Appearance	Colorless liquid	[10]
Odor	Faint, pleasant, chamomile-like, fruity	[4][13]
Boiling Point	176-177 °C	[4][13]
Density	0.877 g/mL at 25 °C	[4]
Refractive Index	1.438-1.446 at 20 °C	[14]
Flash Point	60 °C (140 °F)	[14]
Solubility	Very slightly soluble in water; soluble in methanol and organic solvents.	[4][10][13]

## Synthesis and Characterization

**Isobutyl angelate** is typically synthesized via the Fischer esterification of angelic acid and isobutyl alcohol.

## Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of **isobutyl angelate**.

#### Materials and Reagents:

- Angelic acid
- Isobutyl alcohol (2-methyl-1-propanol)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol (to drive the equilibrium towards the product). A typical molar ratio would be 1:3 to 1:5 of acid to alcohol[15][16][17][18].
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling[15][16].
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours[15][17]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup - Quenching and Extraction:** After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water[15]. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

- Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted angelic acid. Be cautious as CO<sub>2</sub> gas will be evolved[15][16]. Then, wash with brine to remove residual salts and water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter[15][16].
- Purification: Remove the solvent by rotary evaporation. The crude **isobutyl angelate** can be purified by fractional distillation under reduced pressure to obtain the final product[15][16].



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**Caption:** Synthesis and purification workflow for **isobutyl angelate**.

## Experimental Protocols: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is an ideal technique for identifying and quantifying **isobutyl angelate**, especially within a complex mixture like an essential oil[10][19][20][21].

- Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent such as hexane or cyclohexane (e.g., 1:200 v/v)[20].
- GC Conditions:
  - Injector: Split/splitless injector, typically in split mode with a ratio of 1:10 to 1:100.
  - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.
  - Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50-60°C, hold for a few minutes, then ramp up to 250-280°C.

- Carrier Gas: Helium or hydrogen.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  30 to 500.
- Identification: The identity of **isobutyl angelate** is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley)[19][21].

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the structure of the synthesized **isobutyl angelate**[22][23][24].

- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[23].
- $^1\text{H}$  NMR Spectrum (Expected):
  - Vinyl Proton: A quartet or multiplet around 5.8-6.2 ppm.
  - Ester Methylene Protons ( $-\text{O}-\text{CH}_2-$ ): A doublet around 3.8-4.0 ppm.
  - Isobutyl Methine Proton ( $-\text{CH}-$ ): A multiplet (septet) around 1.9-2.1 ppm.
  - Vinyl Methyl Protons: Two singlets or doublets around 1.8-2.0 ppm.
  - Isobutyl Methyl Protons ( $-\text{C}(\text{CH}_3)_2$ ): A doublet around 0.9-1.0 ppm.
- $^{13}\text{C}$  NMR Spectrum (Expected):
  - Carbonyl Carbon: A signal around 165-170 ppm.
  - Vinyl Carbons: Signals in the range of 125-140 ppm.
  - Ester Methylene Carbon ( $-\text{O}-\text{CH}_2-$ ): A signal around 70-75 ppm.

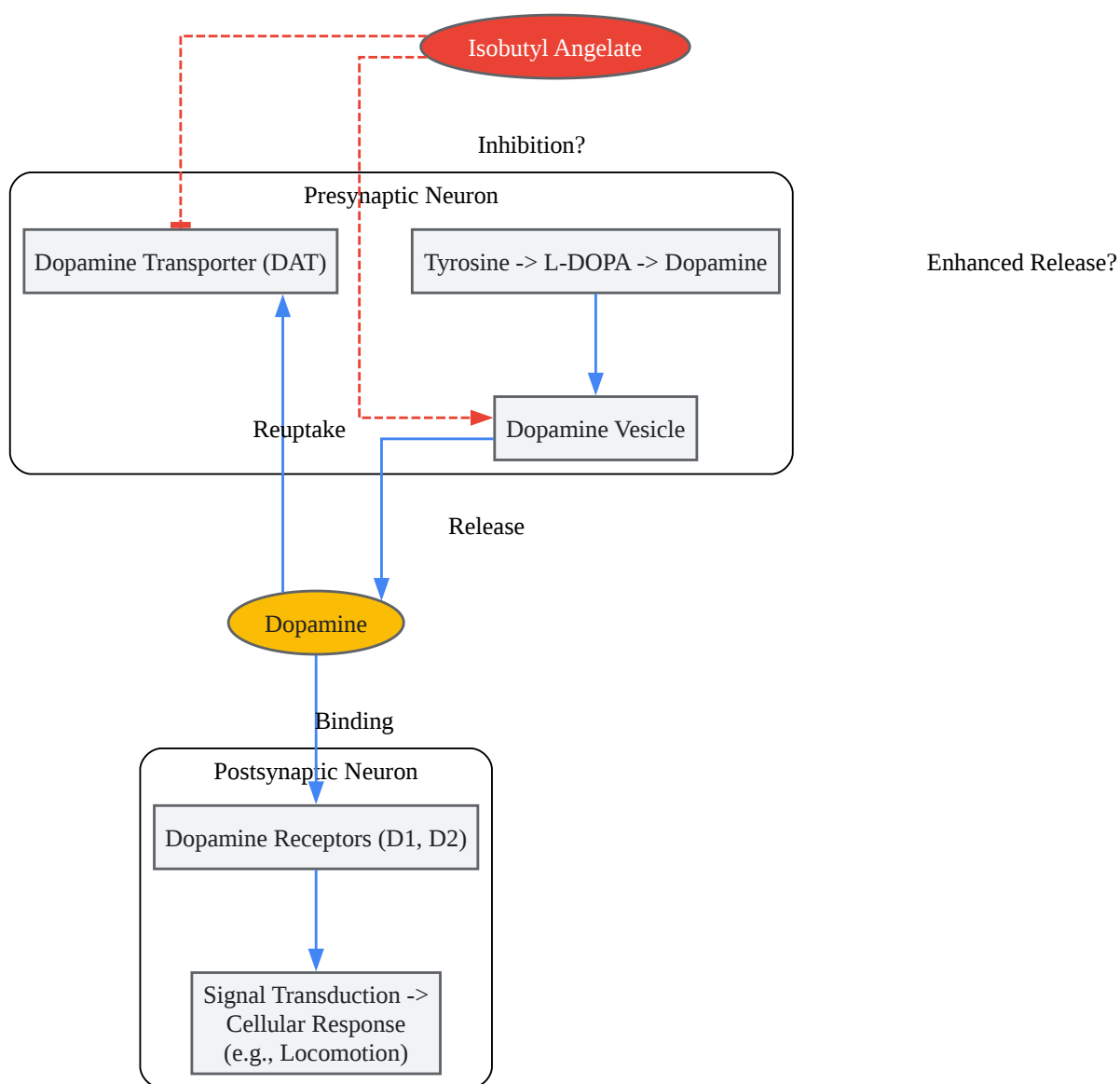
- Isobutyl Methine Carbon (-CH-): A signal around 27-30 ppm.
- Methyl Carbons: Signals in the range of 15-25 ppm.

## Biological Activity and Mechanisms of Action

**Isobutyl angelate** is not just an aromatic compound; it possesses notable biological activities.

### Psychostimulant Effects

Research has identified **isobutyl angelate** as a major active constituent in Roman chamomile essential oil responsible for its psychostimulant-like effects, specifically an increase in ambulation (locomotor activity) in animal models[25]. This effect is believed to be mediated through the dopaminergic system[25]. Psychostimulants typically increase the concentration of dopamine in the synaptic cleft of brain regions like the nucleus accumbens, which is involved in reward and motivation[3][4][7][8]. This can occur through mechanisms such as blocking the dopamine transporter (DAT), which is responsible for dopamine reuptake, or by promoting dopamine release[3][4][25]. The attenuation of **isobutyl angelate**-induced ambulation by dopamine antagonists suggests that it may act by enhancing dopaminergic neurotransmission[25].



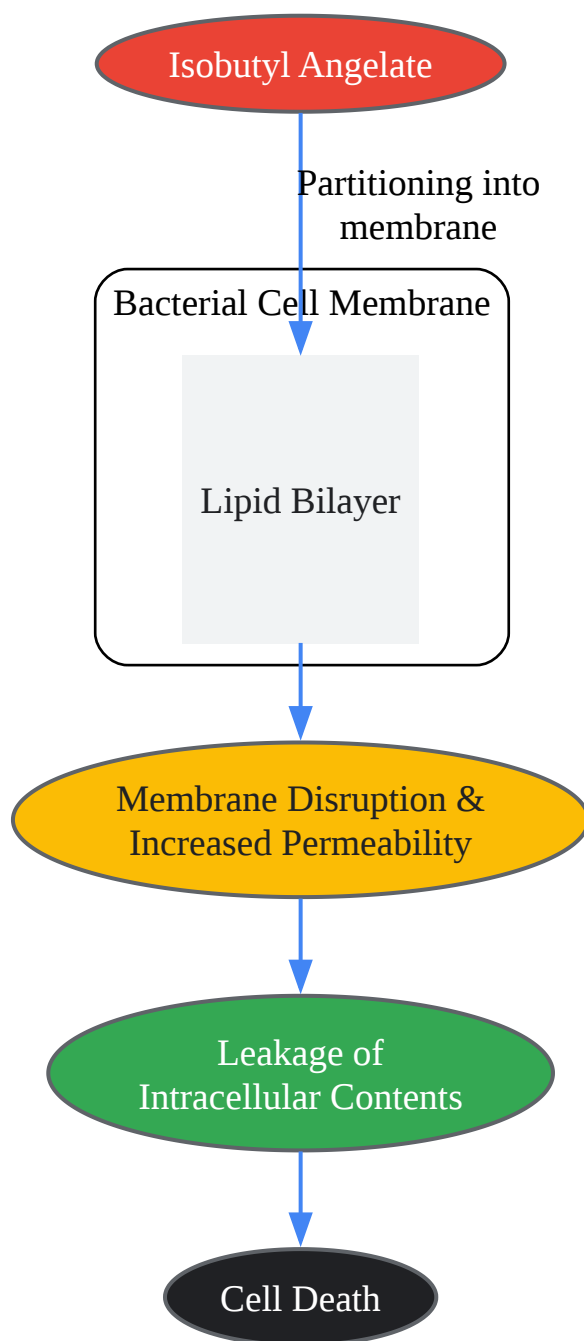
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**Caption:** Proposed mechanism of **isobutyl angelate**'s psychostimulant effect.

## Antimicrobial Activity

**Isobutyl angelate** is found in essential oils that exhibit antimicrobial properties against various microorganisms, including those found in the oral cavity[4][26][27]. The antimicrobial mechanism of many essential oil components, particularly lipophilic esters, involves the disruption of the bacterial cell membrane[2][9][28]. These compounds can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability[2][9]. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and can inhibit membrane-embedded proteins, ultimately leading to bacterial cell death[2][9][28].





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**Caption:** Antimicrobial mechanism of **isobutyl angelate** via membrane disruption.

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